Cas no 2172569-83-2 (1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide)

1-(3-Chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a triazole core substituted with a chlorophenylmethyl group, an ethyl moiety, and a carboxamide functional group. Its molecular structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. The presence of the chlorophenyl group may enhance lipophilicity and binding affinity, while the triazole ring offers stability and versatility in chemical modifications. This compound is of interest for its potential applications in drug discovery, particularly in targeting enzymes or receptors where triazole derivatives exhibit activity. It is typically handled under controlled conditions due to its reactive functional groups.
1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide structure
2172569-83-2 structure
Product name:1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
CAS No:2172569-83-2
MF:C12H13ClN4O
MW:264.710820913315
CID:6167860
PubChem ID:165587051

1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
    • 2172569-83-2
    • 1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
    • EN300-1610137
    • Inchi: 1S/C12H13ClN4O/c1-2-10-11(12(14)18)15-16-17(10)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H2,14,18)
    • InChI Key: ZGMUNKIHWRLCIB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN1C(=C(C(N)=O)N=N1)CC

Computed Properties

  • Exact Mass: 264.0777887g/mol
  • Monoisotopic Mass: 264.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.8Ų
  • XLogP3: 2

1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1610137-10.0g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
10g
$5652.0 2023-06-04
Enamine
EN300-1610137-2.5g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
2.5g
$2576.0 2023-06-04
Enamine
EN300-1610137-0.1g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
0.1g
$1157.0 2023-06-04
Enamine
EN300-1610137-250mg
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
250mg
$1209.0 2023-09-23
Enamine
EN300-1610137-10000mg
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
10000mg
$5652.0 2023-09-23
Enamine
EN300-1610137-0.5g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
0.5g
$1262.0 2023-06-04
Enamine
EN300-1610137-0.25g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
0.25g
$1209.0 2023-06-04
Enamine
EN300-1610137-1.0g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
1g
$1315.0 2023-06-04
Enamine
EN300-1610137-5.0g
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
5g
$3812.0 2023-06-04
Enamine
EN300-1610137-5000mg
1-[(3-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide
2172569-83-2
5000mg
$3812.0 2023-09-23

1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Research Brief on 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172569-83-2)

The compound 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172569-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide as a promising scaffold for the development of novel enzyme inhibitors. The compound's unique triazole-carboxamide structure has been shown to interact with key biological targets, including kinases and proteases, which are often implicated in various disease pathways. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its pharmacological properties.

In a 2023 study published in the *Journal of Medicinal Chemistry*, the compound demonstrated potent inhibitory activity against a specific kinase involved in inflammatory responses. The study utilized X-ray crystallography to reveal the precise molecular interactions between the compound and the kinase's active site, providing a structural basis for further optimization. These findings suggest that 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for anti-inflammatory drug development.

Another area of interest is the compound's potential application in oncology. Preliminary in vitro assays have shown that it exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated signaling pathways. Researchers are currently exploring its mechanism of action, with early data indicating that it may induce apoptosis through the modulation of key apoptotic proteins. Further in vivo studies are warranted to validate these findings and assess its therapeutic window.

The synthesis of 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide has also been a focus of recent research. A novel synthetic route was reported in *Organic Letters*, featuring a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which offers improved yield and scalability compared to traditional methods. This advancement is critical for facilitating large-scale production and subsequent preclinical testing.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further optimization to enhance its bioavailability and reduce potential off-target effects. Additionally, toxicological studies are needed to ensure its safety profile aligns with regulatory standards for clinical development.

In conclusion, 1-(3-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide represents a compelling candidate for further investigation in drug discovery. Its versatile chemical structure and demonstrated biological activities position it as a valuable tool for targeting diverse disease mechanisms. Future research should prioritize translational studies to bridge the gap between benchside discoveries and clinical applications.

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